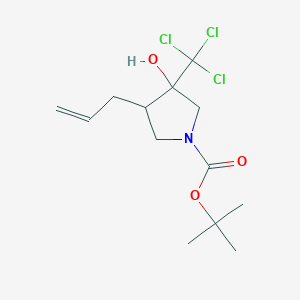
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, an allyl group, a hydroxy group, and a trichloromethyl group attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, allyl, hydroxy, and trichloromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired selectivity and yield.
For example, the synthesis might begin with the formation of the pyrrolidine ring through a cyclization reaction. This is followed by the introduction of the tert-butyl group using tert-butyl chloride in the presence of a base. The allyl group can be introduced through an allylation reaction using allyl bromide. The hydroxy group is typically introduced through a hydroxylation reaction, and the trichloromethyl group can be added using trichloromethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, room temperature, dichloromethane as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a methyl derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and interactions.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both an allyl and a trichloromethyl group on the same pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H20Cl3NO3 |
|---|---|
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-4-prop-2-enyl-3-(trichloromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20Cl3NO3/c1-5-6-9-7-17(10(18)20-11(2,3)4)8-12(9,19)13(14,15)16/h5,9,19H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
MLKRPKSMGBOUDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(Cl)(Cl)Cl)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


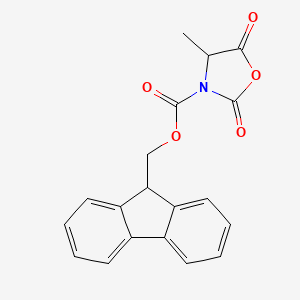
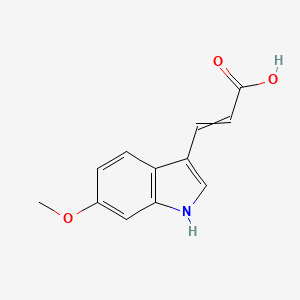
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
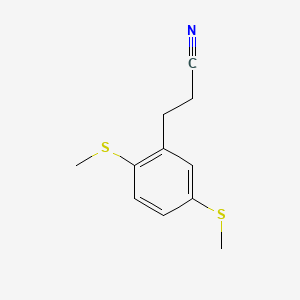
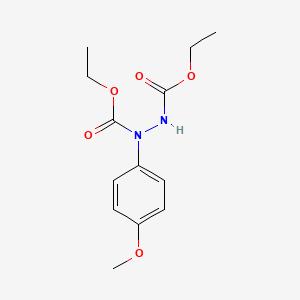
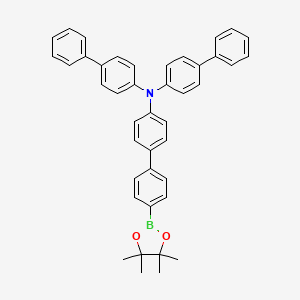
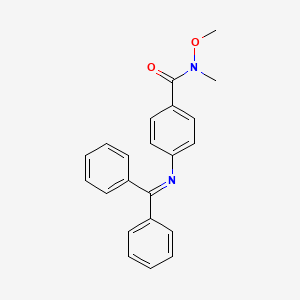
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)

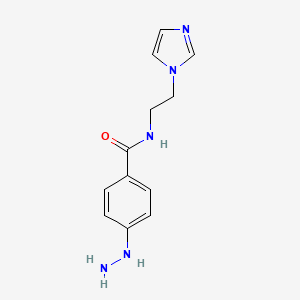
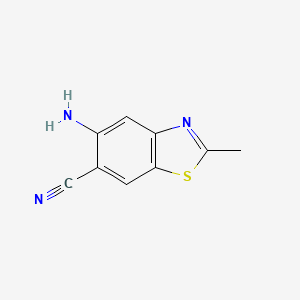
![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)
